3-Aminoheptanoic acid hydrochloride

Description

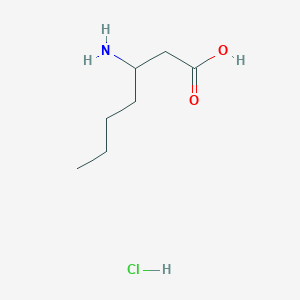

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminoheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation Reaction Parameters

In a representative procedure adapted from CN105198764A, 3-nitroheptanoic acid (50 g) dissolves in a mixed solvent system (e.g., ethanol/dimethyl sulfoxide, 1:1 mass ratio) within a 2 L autoclave. After nitrogen purging, platinum black (0.14 g) catalyzes hydrogenation at 5°C under 0.14 MPa H₂ pressure. Post-reaction filtration removes the catalyst, and the filtrate undergoes HCl-mediated complexation (12 M HCl, 58.4 g) at 0°C to precipitate the hydrochloride salt. This method achieves yields >93% with purity ≥98.7%.

Table 1: Comparative Hydrogenation Conditions for 3-Aminoheptanoic Acid Hydrochloride Synthesis

| Catalyst | Solvent System | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Platinum Black | Ethanol/DMSO (1:1) | 5 | 0.14 | 93.5 | 98.7 |

| Palladium/Carbon | Tetrahydrofuran/Toluene | 10 | 0.20 | 93.7 | 99.1 |

| Ni/Al₂O₃ | Water/Methanol/EtOAc | 0 | 0.30 | 95.3 | 99.2 |

Solvent Optimization

Polar aprotic solvents like dimethyl sulfoxide enhance nitro-group solubility, while ethanol moderates reaction exothermicity. Binary solvent systems (e.g., tetrahydrofuran/toluene) balance substrate dissolution and catalyst activity, particularly for heterogeneous catalysts like palladium/carbon. Water-miscible solvents (e.g., methanol/ethyl acetate) enable efficient post-hydrogenation workup via aqueous acidification.

Alternative Reduction Pathways

Enzymatic Transamination

Microbial transaminases (e.g., ω-transaminase) catalyze ketone-to-amine conversions under mild conditions. For 3-aminoheptanoic acid synthesis:

- 3-Ketoheptanoic acid reacts with an amino donor (e.g., alanine).

- Pyridoxal-5'-phosphate cofactor mediates the transfer.

- HCl treatment isolates the product as the hydrochloride salt.

This green chemistry approach remains underexplored but aligns with industrial trends toward biocatalytic processes.

Purification and Stabilization Techniques

Crystallization Optimization

Post-complexation, controlled cooling (0–5°C) and anti-solvent addition (e.g., ethyl acetate) yield high-purity crystals. Centrifugation at 3,000–5,000 rpm for 15–30 minutes effectively separates the hydrochloride salt from mother liquor.

Vacuum Drying Protocols

Drying the crystalline product in a double-cone vacuum dryer at 40–45°C for 4–6 hours reduces residual solvent content to <0.5% while preventing thermal decomposition.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (D₂O) : δ 1.28–1.45 (m, 4H, CH₂-4,5), 1.62–1.75 (m, 2H, CH₂-2), 2.33 (t, J=7.5 Hz, 2H, CH₂-6), 3.01 (q, J=6.8 Hz, 1H, CH-3), 3.89 (s, 2H, NH₃⁺).

- IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend), 1230 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis using a C18 column (50:50 H₂O/ACN + 0.1% TFA) confirms ≥98.5% purity at 210 nm detection.

Industrial-Scale Production Considerations

Catalyst Recycling

Palladium/carbon catalysts tolerate five reuse cycles with <5% activity loss when regenerated via nitric acid washing (10% v/v) and hydrogen reduction.

Waste Stream Management

Solvent recovery units (e.g., distillation for ethanol/toluene mixtures) achieve >90% reuse rates, while aqueous acidic waste neutralizes with CaCO₃ to precipitate heavy metals.

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Building Block for Peptide Synthesis

3-Aminoheptanoic acid hydrochloride is primarily used as a building block in the synthesis of peptides and peptide-based drugs. Its structure allows for the incorporation of this amino acid into various peptide sequences, enhancing the therapeutic efficacy of the resulting compounds . The compound's solubility and reactivity make it suitable for solid-phase peptide synthesis, a widely used method in drug development.

Case Study: Peptide Therapeutics

Research has shown that peptides synthesized using this compound exhibit improved stability and bioavailability. For instance, a study demonstrated the successful synthesis of a peptide therapeutic that showed enhanced binding affinity to its target receptor compared to similar peptides lacking this amino acid .

Biotechnology

Biopolymer Production

In biotechnology, this compound is utilized in the production of biopolymers. It serves as a reagent in biochemical assays and plays a role in drug formulation and delivery systems . The compound's properties facilitate advancements in creating more effective biopharmaceuticals.

Research Application: Enzyme Activity Studies

A notable application involves using this compound in enzyme assays to study amino acid metabolism. For example, researchers have utilized this compound to investigate the kinetics of transaminases, enzymes pivotal in amino acid metabolism .

Material Science

Polymer Synthesis

The compound is also involved in synthesizing polyamides and other polymers. Its incorporation into polymer chains can enhance material properties such as flexibility and thermal stability, making it valuable in developing advanced materials for various applications .

Cosmetic Industry

Skin Care Products

In cosmetics, this compound is included in formulations for skincare products due to its moisturizing properties. It helps improve skin hydration and texture, making it an attractive ingredient for cosmetic manufacturers aiming to enhance product effectiveness .

Food Industry

Flavor Enhancer and Preservative

This compound finds application as a flavor enhancer and preservative in the food industry. Its ability to improve food safety and quality while offering potential health benefits makes it a valuable additive in food formulations .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Pharmaceutical | Peptide synthesis | Enhances therapeutic efficacy; improves stability |

| Biotechnology | Biopolymer production | Used in biochemical assays; aids drug formulation |

| Material Science | Polymer synthesis | Enhances material properties (flexibility, thermal stability) |

| Cosmetic Industry | Skincare formulations | Improves hydration and texture |

| Food Industry | Flavor enhancer and preservative | Contributes to food safety and quality |

Mechanism of Action

The mechanism of action of 3-Aminoheptanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydrochloride group enhances the solubility and stability of the compound, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Chain-Length Variants

- 3-Aminohexanoic Acid Hydrochloride (CAS 80914-38-1): A six-carbon analog with the amino group at the third position. Molecular formula: C₆H₁₄ClNO₂ (MW 175.64). Shorter chain length may reduce lipophilicity compared to the seven-carbon 3-aminoheptanoic acid hydrochloride, affecting membrane permeability .

- 7-Aminoheptanoic Acid Hydrochloride (CAS 62643-56-5): Positional isomer with the amino group at the terminal (7th) carbon. Molecular formula: C₇H₁₆ClNO₂ (MW 181.66).

Functional Group Derivatives

- Methyl 3-Amino-2-Hydroxypentanoate Hydrochloride (CAS 1803560-73-7): Esterified carboxyl group and hydroxyl group at C2. Molecular formula: C₆H₁₄ClNO₃ (MW 183.63). Enhanced solubility in organic solvents due to esterification, contrasting with the polar carboxylic acid in this compound .

- 3-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS 165949-85-9): Aromatic backbone with a branched aminoethyl group. Molecular formula: C₉H₁₂ClNO₂ (MW 201.66).

Physicochemical Properties

Key Observations :

- Solubility: Ester derivatives (e.g., methyl 3-amino-2-hydroxypentanoate hydrochloride) exhibit greater organic-phase solubility than carboxylic acid salts .

- Stability : Hydrochloride salts generally enhance stability under acidic conditions compared to free bases, as seen in nicardipine hydrochloride studies .

Research Findings and Gaps

- Acid Stability: Nicardipine hydrochloride demonstrates pH-dependent stability , but analogous studies for this compound are absent.

- Commercial Availability: this compound is currently out of stock , unlike its analogs (e.g., 7-aminoheptanoic acid derivatives), which are more accessible .

Biological Activity

3-Aminoheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. Its unique structural properties allow it to participate in numerous biological processes, making it a valuable compound for studying enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its seven-carbon chain with an amino group at the third position. The hydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, influencing the conformation and activity of target proteins. Additionally, this compound may undergo metabolic transformations, leading to the formation of bioactive derivatives that further modulate biological functions.

Enzyme Interactions

Research has indicated that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been studied for its role in histone deacetylase (HDAC) inhibition, where certain derivatives have shown significant anti-proliferative effects on cancer cells. Notably, compounds derived from this amino acid have demonstrated IC50 values in the nanomolar range against HDAC isoforms, indicating potent inhibitory activity .

Metabolic Pathways

This compound is also involved in amino acid metabolism and may influence metabolic pathways related to energy production and biosynthesis. Its incorporation into peptides allows researchers to explore its stability and biological activity within different biochemical contexts .

HDAC Inhibition

A study focused on the synthesis of novel HDAC inhibitors derived from this compound revealed that specific modifications could enhance their potency. For example, a compound with an IC50 of 17 nM against HDAC8 was identified, showcasing the potential of this amino acid as a scaffold for developing therapeutic agents targeting epigenetic regulation .

Antimicrobial Activity

In another investigation, derivatives of 3-aminoheptanoic acid were tested for their ability to combat bacterial infections. The results indicated that certain analogs exhibited significant bactericidal activity against Staphylococcus aureus, highlighting their potential use in developing new antimicrobial therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminoheptanoic Acid HCl | Seven-carbon chain; amino group at C3 | HDAC inhibition; potential antimicrobial properties |

| (3S)-3-Aminoheptanoic Acid HCl | Enantiomer with different activity | Less potent than (3R) variant in HDAC inhibition |

| 3-Aminopentanoic Acid HCl | Shorter five-carbon chain | Reduced biological activity compared to heptanoic acid |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Preliminary studies suggest that environmental conditions (pH, temperature) may significantly affect its stability and bioavailability .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Aminoheptanoic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood or well-ventilated area to avoid inhalation of aerosols .

- Store in a sealed container at ambient temperatures, away from strong oxidizers, to prevent hazardous reactions (e.g., decomposition into CO, CO₂, or nitrogen oxides) .

- In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with water and remove contact lenses .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on amine (-NH₂) and carboxylic acid (-COOH) proton shifts.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 148.5–149°C for hydrochloride form) with literature data using differential scanning calorimetry (DSC) for precision .

Q. How can researchers determine the purity of this compound using HPLC?

- Methodological Answer :

- Column : Use a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm) .

- Mobile Phase : Optimize with a mixture of phosphate buffer (pH 7.4) and methanol (70:30 v/v) at 1 mL/min flow rate .

- Calibration : Prepare standard solutions (1–10 μg/mL) and validate linearity (R² > 0.999). Calculate purity via peak area integration .

Advanced Research Questions

Q. How can contradictory solubility or melting point data for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare data from peer-reviewed studies (e.g., melting points in ) and replicate experiments under controlled humidity/temperature.

- Advanced Techniques : Use thermogravimetric analysis (TGA) to assess decomposition during melting or dynamic vapor sorption (DVS) to study hygroscopicity effects .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in datasets .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Catalyst Selection : Explore green catalysts (e.g., thiamine hydrochloride, as in ) to enhance reaction efficiency at room temperature.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the product.

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust stoichiometry .

Q. How can researchers mitigate harmful decomposition products during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep the compound in airtight containers under nitrogen atmosphere to prevent oxidation. Monitor for discoloration or gas evolution .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Additives : Include stabilizers like antioxidants (e.g., BHT) in formulations to inhibit free radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.